molecular formula C30H44ClNPPd B2641318 Palladium;2-phenylaniline;tricyclohexylphosphane;chloride CAS No. 1353658-81-7

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Cat. No.: B2641318
CAS No.: 1353658-81-7
M. Wt: 591.53
InChI Key: HEUSPDIUZCDONR-UHFFFAOYSA-M
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Description

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .

Chemical Reactions Analysis

Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium oxides.

    Reduction: It can be reduced to lower oxidation states of palladium.

    Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.

    Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products Formed:

    Oxidation: Palladium oxides.

    Reduction: Lower oxidation state palladium complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Chemistry: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is explored for its potential in developing new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .

Industry: Industrially, the compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties are leveraged to enhance the efficiency of chemical processes and reduce waste.

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Palladium(II) acetate
  • Palladium(II) chloride

Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .

Properties

CAS No.

1353658-81-7

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

solubility

not available

Origin of Product

United States

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